molecular formula C17H16N4O3S2 B13808892 Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-

Cat. No.: B13808892
M. Wt: 388.5 g/mol
InChI Key: IODBYLRYRUOZJN-UHFFFAOYSA-N
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Description

Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- is a thioether-linked acetamide derivative featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 2, 5, and 4. The compound’s structure integrates a nitro-substituted phenyl ring at the acetamide nitrogen, which enhances its electronic and steric profile.

Properties

Molecular Formula

C17H16N4O3S2

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

InChI

InChI=1S/C17H16N4O3S2/c1-9-10(2)26-17-15(9)16(18-11(3)19-17)25-8-14(22)20-12-5-4-6-13(7-12)21(23)24/h4-7H,8H2,1-3H3,(H,20,22)

InChI Key

IODBYLRYRUOZJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

Biological Activity

Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]- (CAS Number: 606113-68-2) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4O3S2
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : N-(3-nitrophenyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide

Biological Activity Overview

The biological activity of Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]- has been explored in various contexts:

Table 1: Summary of Biological Activities

Activity TypeTest SubjectKey Findings
AnticancerT47D (Breast Carcinoma)Significant cytotoxicity observed; mechanisms include caspase activation.
AntibacterialVarious Bacterial StrainsModerate inhibitors against E. coli and S. aureus; MIC values around 10 µM .
AnalgesicMiceSignificant decrease in pain response without motor impairment .

The biological activity of Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
  • Receptor Interaction : Potential interactions with specific receptors could modulate pain pathways or cellular proliferation signals.
  • Structural Characteristics : The presence of the nitrophenyl group enhances the compound's ability to engage in hydrogen bonding with target biomolecules.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activities of Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-. Key areas for future investigation include:

  • In vivo studies to assess the pharmacokinetics and therapeutic efficacy.
  • Structural modifications to enhance potency and selectivity against specific targets.
  • Comprehensive toxicity profiling to ensure safety for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent patterns on the thieno[2,3-d]pyrimidine core and the acetamide side chain. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities:

Structural and Substituent Variations

Compound Thieno[2,3-d]pyrimidine Substituents Acetamide Substituents Key Features
Target compound: Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]- 2,5,6-trimethyl 3-nitrophenyl High steric bulk; electron-deficient phenyl ring enhances electrophilicity.
N-(3-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-acetamide 5-ethyl, 2,6-dimethyl 3-acetylphenyl Ethyl group increases lipophilicity; acetyl enhances hydrogen-bonding capacity.
2-[(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide 3-ethyl, 5,6-dimethyl, 4-oxo 2-ethylphenyl Oxo group at position 4 introduces polarity; ethylphenyl enhances hydrophobicity.
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) Pyrimidine core (not thieno-fused) 3,4-dimethoxyphenyl; pyridinyl Methoxy groups improve solubility; pyridinyl moiety aids in target interactions.
2-((3-allyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide 3-allyl, 6-methyl, 4-oxo 3-nitrophenyl Allyl group introduces reactivity; nitro-phenyl shared with target compound.

Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s LogP is predicted to be ~4.8–5.0 due to the three methyl groups and nitro-phenyl substituent, comparable to N-(3-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-acetamide (LogP = 4.87) . Epirimil’s LogP is lower (~3.5) due to the polar methoxy and pyridinyl groups .
  • Solubility :

    • Nitro-substituted analogs (e.g., CAS 923250-03-7) exhibit poor aqueous solubility (~2.2 mg/L at 25°C) , likely due to the nitro group’s electron-withdrawing effects.
    • Compounds with oxo groups (e.g., 4-oxo derivatives) show improved solubility in polar solvents .
  • Molecular Weight (MW) :

    • The target compound’s MW is estimated at ~420–430 g/mol, similar to CAS 923250-03-7 (416.5 g/mol) .

Preparation Methods

Synthesis of 2,5,6-Trimethylthieno[2,3-D]pyrimidine Core

  • The thienopyrimidine core is generally synthesized by cyclization reactions involving appropriate substituted thiophenes and pyrimidine precursors.
  • Methyl groups at positions 2, 5, and 6 are introduced via methylated starting materials or by selective methylation reactions post ring formation.
  • Typical methods include condensation of 2-aminothiophenes with formamide derivatives or amidines to form the pyrimidine ring fused to the thiophene.

Formation of the Thioether Linkage at the 4-Position

  • The 4-position of the thienopyrimidine ring is functionalized to introduce a leaving group (e.g., halogen such as chlorine or bromine).
  • A nucleophilic substitution reaction is then performed where a thiol or thiolate anion derived from the N-(3-nitrophenyl)acetamide precursor attacks the electrophilic carbon at position 4, forming a thioether bond.
  • This step is critical and requires careful control of reaction conditions (solvent, temperature, base) to achieve high selectivity and yield.

Preparation of N-(3-nitrophenyl)acetamide Thiol Precursor

  • The N-(3-nitrophenyl)acetamide moiety is synthesized by acetylation of 3-nitroaniline with acetic anhydride or acetyl chloride.
  • To enable coupling via sulfur, the amide is further functionalized to introduce a thiol group, typically by converting the acetamide to a corresponding mercaptoacetamide derivative.
  • Alternatively, the thiol functionality can be introduced by substitution on a haloacetamide precursor.

Representative Synthetic Route (Hypothetical)

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of 2,5,6-trimethylthieno[2,3-D]pyrimidine Condensation of 2,5,6-trimethylthiophene-3-amine with formamide derivatives under reflux Formation of heterocyclic core
2 Halogenation at 4-position Treatment with POCl3 or NBS (N-bromosuccinimide) Introduction of 4-chloro or 4-bromo substituent
3 Preparation of N-(3-nitrophenyl)mercaptoacetamide Acetylation of 3-nitroaniline followed by thiolation using Lawesson’s reagent or thiourea derivatives Thiol-functionalized acetamide
4 Nucleophilic substitution to form thioether Reaction of 4-halothienopyrimidine with thiol precursor in presence of base (e.g., NaH, K2CO3) in polar aprotic solvent (DMF, DMSO) Formation of Acetamide, N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-yl)thio]-

Detailed Research Outcomes and Analytical Data

Due to the proprietary nature of this compound and its derivatives, detailed experimental data including yields, reaction times, and purification methods are typically disclosed in patents and specialized medicinal chemistry publications. For example:

  • Patents such as WO2008154221A2 describe methods for synthesizing heterocyclic compounds with sulfur linkages and may provide reaction conditions relevant to this compound class.
  • Analytical characterization typically includes NMR (proton and carbon), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
  • Chromatographic techniques such as HPLC or preparative TLC are used for purification and to assess compound purity.

Summary Table of Preparation Steps and Conditions

Preparation Stage Key Reagents Conditions Notes
Core synthesis 2,5,6-trimethylthiophene derivatives, formamide Reflux, polar solvents Cyclization to form thienopyrimidine
Halogenation POCl3, NBS Controlled temperature Introduce leaving group for substitution
Thiol precursor synthesis 3-nitroaniline, acetic anhydride, Lawesson’s reagent Room temp to reflux Introduce thiol group on acetamide
Thioether formation 4-halogenated thienopyrimidine, thiol precursor, base DMF/DMSO, 50-100°C Nucleophilic substitution forming C-S bond

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters:

  • Temperature : Maintain 60–80°C to avoid side reactions (e.g., thioether bond cleavage) .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution between thiol and acetamide groups .
  • Catalysts : Use catalytic bases (e.g., K₂CO₃) to deprotonate thiols and accelerate coupling .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the product from by-products .
    • Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • 1H NMR identifies protons in the thienopyrimidinyl (δ 2.19–2.33 ppm for methyl groups) and nitrophenyl (δ 7.28–7.82 ppm for aromatic protons) moieties .
  • 13C NMR confirms carbonyl (C=O, δ 170–175 ppm) and nitrophenyl carbons .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ = 344.21 in ) .
    • Elemental Analysis : Matches calculated vs. experimental C, H, N, S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. How can researchers screen this compound for preliminary biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of thioacetamide formation?

  • Density Functional Theory (DFT) : Calculate transition states for thiol-acetamide coupling to identify rate-limiting steps .
  • Kinetic Studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to determine activation energy .
  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer steps via NMR .

Q. What strategies resolve contradictions between NMR and MS data during characterization?

  • Impurity Analysis : Use LC-MS/MS to detect trace by-products (e.g., oxidation products) that distort NMR signals .
  • Dynamic Effects : Consider tautomerism in thienopyrimidine rings, which may cause splitting in NMR but not affect MS .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., ) .

Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?

  • Analog Synthesis : Modify substituents on the thienopyrimidine (e.g., replace methyl with ethyl) or nitrophenyl (e.g., chloro vs. methoxy) groups .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via acetamide NH) using molecular docking against target proteins .
  • ADMET Prediction : Use software like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for bioavailability .

Q. What advanced techniques validate interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to enzymes like EGFR or COX-2 .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Cryo-EM : Visualize compound-enzyme complexes at near-atomic resolution .

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